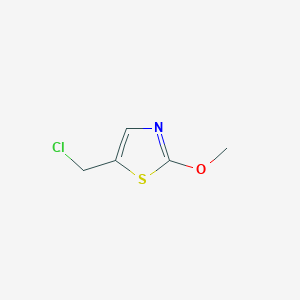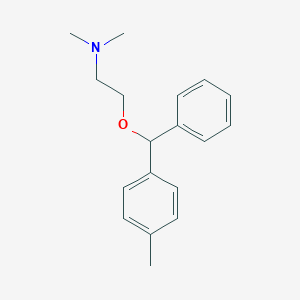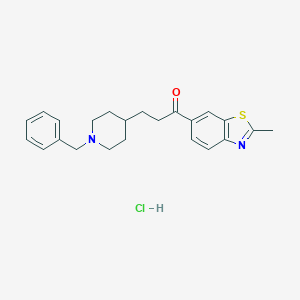
O,P'-DDE
描述
邻对-滴滴涕: (1-氯-2-[2,2-二氯-1-(4-氯苯基)乙烯基]苯) 是广为人知的杀虫剂滴滴涕 (DDT) 的降解产物。它是一种有机氯化合物,由于其在环境中的持久性和潜在的健康影响而被广泛研究。 邻对-滴滴涕是 DDT 的主要代谢产物之一,与对对-滴滴涕 (p,p’-DDE) 类似,以其稳定性和在食物链中生物累积的能力而闻名 .
科学研究应用
邻对-滴滴涕因其在环境中的持久性和生物效应,已在各个科学领域得到广泛研究:
作用机制
邻对-滴滴涕主要通过其破坏内分泌功能的能力发挥作用。它与激素受体结合,特别是雌激素受体,并可以模拟或阻断天然激素的作用。 这种破坏可能导致各种不良影响,包括野生动物和人类的生殖和发育问题 . 所涉及的分子靶标和途径包括雌激素受体途径和其他激素信号通路 .
生化分析
Biochemical Properties
O,P’-Dde interacts with various enzymes and proteins. It inhibits estrogen binding to rainbow trout estrogen receptors (rtERs) with an IC50 value of 3.2 μM . It also induces concentration-dependent secretion of estradiol by granulosa and theca cell co-cultures isolated from porcine ovarian follicles .
Cellular Effects
O,P’-Dde has significant effects on various types of cells and cellular processes. In ovo exposure to O,P’-Dde increases degeneration of ovarian follicles and reduces testicular size in Japanese medaka (O. latipes) .
Molecular Mechanism
At the molecular level, O,P’-Dde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits estrogen binding to rtERs .
Temporal Effects in Laboratory Settings
Over time, the effects of O,P’-Dde can change. For example, it has been found to induce concentration-dependent secretion of estradiol by granulosa and theca cell co-cultures isolated from porcine ovarian follicles .
Dosage Effects in Animal Models
The effects of O,P’-Dde vary with different dosages in animal models. For instance, in ovo exposure to O,P’-Dde increases degeneration of ovarian follicles and reduces testicular size in Japanese medaka (O. latipes) .
Metabolic Pathways
O,P’-Dde is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
O,P’-Dde is transported and distributed within cells and tissues. It accumulates in smallmouth buffalo, channel catfish, and largemouth bass as well as sediment in the Huntsville Spring Branch-Indian Creek tributary system .
准备方法
合成路线和反应条件: 邻对-滴滴涕可以通过邻对-DDT 的脱氯化氢反应合成。这种反应通常使用强碱,例如氢氧化钾 (KOH),在乙醇等有机溶剂中进行。 反应条件通常需要加热,以促进邻对-DDT 中的氯化氢 (HCl) 的消除,从而形成邻对-滴滴涕 .
工业生产方法: 邻对-滴滴涕的工业生产并不常见,因为它主要是 DDT 的降解产物。 在实验室环境中,它可以通过上述受控脱氯化氢反应生产 .
化学反应分析
反应类型: 邻对-滴滴涕会经历多种类型的化学反应,包括:
氧化: 邻对-滴滴涕可以被氧化,形成各种羟基化代谢产物。
还原: 在特定条件下,它可以被还原,形成氯化程度较低的化合物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 可以使用锂铝氢化物 (LiAlH4) 等还原剂。
主要产物:
氧化: 邻对-滴滴涕的羟基化衍生物。
还原: 氯化程度较低的邻对-滴滴涕类似物。
相似化合物的比较
属性
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYJWDIWLRZXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022313 | |
| Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-82-6 | |
| Record name | o,p′-DDE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-(2-Chlorophenyl-4'-chlorophenyl)-1,1-dichloroethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,P'-DDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,o,p'-tetrachlorovinylidenebisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,P'-DDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM084YLQ1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of o,p'-DDE?
A: The molecular formula of this compound is C14H8Cl4, and its molecular weight is 318.02 g/mol. []
Q2: Are there any spectroscopic methods to identify this compound?
A: Yes, gas chromatography coupled with electron capture detection (GC-ECD) is commonly used to identify and quantify this compound in various matrices. [, , ] High-resolution gas chromatography/mass spectrometry (HRGC/HRMS) has also been employed for precise identification. []
Q3: How persistent is this compound in the environment?
A: this compound is highly persistent in the environment, accumulating in soil, water, and air. It's considered an aged residue, suggesting its presence even decades after DDT usage was banned in many countries. [, , ]
Q4: What is the primary source of this compound in the environment?
A: The primary source of this compound is the degradation of DDT. Historic use of DDT for malaria control and agriculture has led to widespread environmental contamination, and this compound persists long after DDT application. [, , , ]
Q5: What are the potential environmental impacts of this compound?
A: this compound is classified as a persistent organic pollutant (POP), bioaccumulating in the food chain and posing risks to wildlife and human health. [, , ]
Q6: How does this compound interact with biological systems?
A: this compound exhibits endocrine-disrupting properties, primarily by interacting with estrogen receptors. [, , , , ] It has also been shown to influence ryanodine receptor type 1 (RyR1) activity, potentially affecting skeletal muscle function. []
Q7: What are the potential effects of this compound on steroidogenesis?
A: Research suggests this compound can disrupt ovarian steroidogenesis. In porcine ovarian cells, it stimulated both progesterone and estradiol secretion and increased aromatase activity. []
Q8: What analytical methods are employed for this compound quantification?
A: Gas chromatography with electron capture detection (GC-ECD) is widely used for this compound quantification. [, , , , , , , ] High-performance liquid chromatography (HPLC) has also been employed for measuring this compound, particularly in plasma samples. [, , ]
Q9: How is the quality of this compound analysis ensured?
A: Analytical methods for this compound require rigorous validation to ensure accuracy, precision, and specificity. [] Quality control measures, such as the use of surrogate standards and analysis of certified reference materials, are crucial in maintaining data integrity. [, ]
Q10: How has our understanding of this compound evolved over time?
A: Initially recognized as a breakdown product of DDT, research has progressively highlighted the persistence and endocrine-disrupting effects of this compound. [, , ] Current research focuses on understanding the long-term health and ecological impacts of this compound exposure and exploring mitigation strategies. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)
![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B121289.png)









